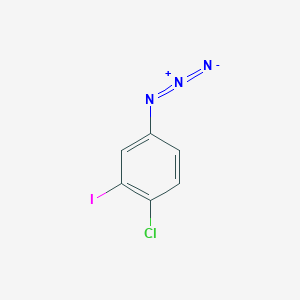
1-Azido-4-chloro-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-4-chloro-3-iodobenzene is an organic compound with the molecular formula C6H3ClIN3 It is a derivative of benzene, where the hydrogen atoms at positions 1, 4, and 3 are replaced by an azido group (N3), a chlorine atom (Cl), and an iodine atom (I), respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Azido-4-chloro-3-iodobenzene can be synthesized through a multi-step process involving the introduction of the azido group, chlorine, and iodine onto the benzene ring. One common method involves the diazotization of 4-chloro-3-iodoaniline followed by the substitution of the diazonium group with an azido group. The reaction conditions typically involve the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by the addition of sodium azide (NaN3) to introduce the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azido-4-chloro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as tin hydrides or phosphines.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) for introducing the azido group.
Reduction: Tri-n-butyltin hydride (Bu3SnH) or tris(trimethylsilyl)silane for reducing the azido group to an amine.
Cycloaddition: Copper(I) catalysts for [3+2] cycloaddition reactions.
Major Products
Reduction: Formation of 4-chloro-3-iodoaniline.
Cycloaddition: Formation of triazole derivatives.
Applications De Recherche Scientifique
1-Azido-4-chloro-3-iodobenzene has several applications in scientific research:
Biology: Employed in the labeling of biomolecules for studying protein interactions and cellular processes.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-azido-4-chloro-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The chlorine and iodine atoms can participate in substitution reactions, making the compound versatile for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azido-4-iodobenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Azido-4-chlorobenzene: Lacks the iodine atom, affecting its reactivity in cross-coupling reactions.
4-Chloro-3-iodoaniline: Contains an amine group instead of an azido group, leading to different reactivity and applications.
Uniqueness
1-Azido-4-chloro-3-iodobenzene is unique due to the presence of both azido and halogen groups on the benzene ring, providing a combination of reactivity that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile reagent for various chemical transformations .
Propriétés
Formule moléculaire |
C6H3ClIN3 |
|---|---|
Poids moléculaire |
279.46 g/mol |
Nom IUPAC |
4-azido-1-chloro-2-iodobenzene |
InChI |
InChI=1S/C6H3ClIN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |
Clé InChI |
MFQNWAAYVZWFGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)
![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)
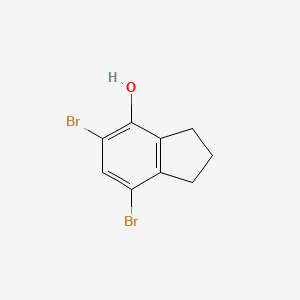
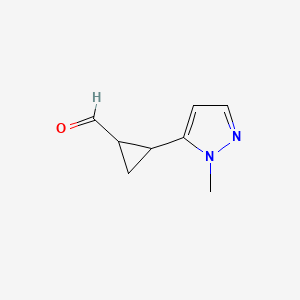

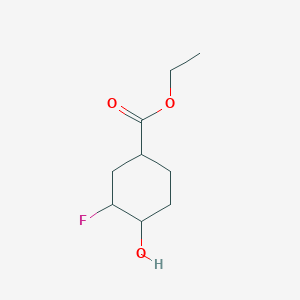

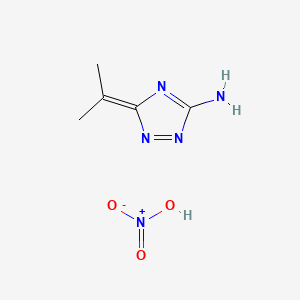
![6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B15127998.png)
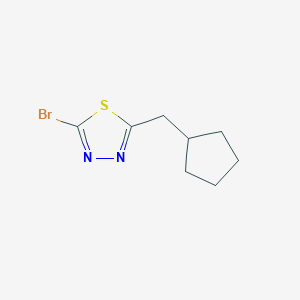
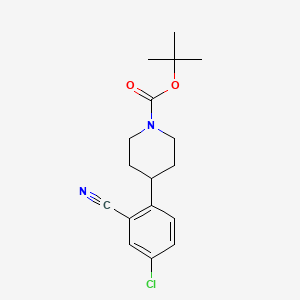
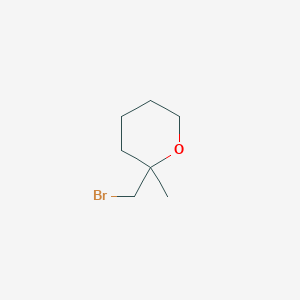
![2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/structure/B15128021.png)
